molecular formula C17H12BrNO B11349749 2-[(E)-2-(4-bromophenyl)vinyl]quinolin-8-ol

2-[(E)-2-(4-bromophenyl)vinyl]quinolin-8-ol

Cat. No.: B11349749
M. Wt: 326.2 g/mol
InChI Key: YIABCVSURKCEHB-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromostyryl)quinolin-8-ol: is a synthetic organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a bromostyryl group attached to the quinolin-8-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromostyryl)quinolin-8-ol typically involves the following steps:

    Starting Materials: The synthesis begins with quinolin-8-ol and 4-bromobenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between quinolin-8-ol and 4-bromobenzaldehyde in the presence of a base such as potassium carbonate. This reaction forms the styryl group.

    Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for 2-(4-Bromostyryl)quinolin-8-ol are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromostyryl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the bromostyryl group to other functional groups.

    Substitution: The bromine atom in the styryl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation Products: Quinoline N-oxides or quinoline carboxylic acids.

    Reduction Products: Reduced quinoline derivatives with modified styryl groups.

    Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromostyryl)quinolin-8-ol has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.

    Materials Science: The compound is investigated for its use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-(4-Bromostyryl)quinolin-8-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function.

    Pathways Involved: It may inhibit key enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interfere with microbial enzymes, exhibiting antimicrobial properties.

Comparison with Similar Compounds

    Quinolin-8-ol: A parent compound with similar structural features but lacking the bromostyryl group.

    4-Bromostyrylquinoline: A related compound with a similar bromostyryl group but different substitution patterns on the quinoline ring.

Uniqueness:

    Structural Features: The presence of both the bromostyryl group and the quinolin-8-ol core makes 2-(4-Bromostyryl)quinolin-8-ol unique.

    Biological Activity: The combination of these structural features may enhance its biological activity compared to similar compounds.

Properties

Molecular Formula

C17H12BrNO

Molecular Weight

326.2 g/mol

IUPAC Name

2-[(E)-2-(4-bromophenyl)ethenyl]quinolin-8-ol

InChI

InChI=1S/C17H12BrNO/c18-14-8-4-12(5-9-14)6-10-15-11-7-13-2-1-3-16(20)17(13)19-15/h1-11,20H/b10-6+

InChI Key

YIABCVSURKCEHB-UXBLZVDNSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.